9-Amino-8-methoxyanthracene-1,10-dione
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Overview
Description
9-Amino-8-methoxyanthracene-1,10-dione is an organic compound with the molecular formula C15H11NO3. It belongs to the anthraquinone family, which is known for its diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-amino-8-methoxyanthracene-1,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthraquinone derivatives.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
9-Amino-8-methoxyanthracene-1,10-dione undergoes various chemical reactions, including:
Oxidation: Conversion to quinones.
Reduction: Formation of hydroquinones.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones .
Scientific Research Applications
9-Amino-8-methoxyanthracene-1,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 9-amino-8-methoxyanthracene-1,10-dione involves its interaction with cellular components:
Molecular Targets: It targets enzymes and proteins involved in cellular processes.
Pathways: It affects pathways related to oxidative stress and apoptosis, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dihydroxyanthraquinone
- 1,4-Dimethoxyanthracene-9,10-dione
- 2-Methyl-9,10-anthracenedione
Uniqueness
9-Amino-8-methoxyanthracene-1,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other anthraquinone derivatives .
Properties
CAS No. |
103886-58-4 |
---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
4-hydroxy-10-imino-5-methoxyanthracen-9-one |
InChI |
InChI=1S/C15H11NO3/c1-19-11-7-3-5-9-13(11)14(16)12-8(15(9)18)4-2-6-10(12)17/h2-7,16-17H,1H3 |
InChI Key |
GXJYJKXVJQMXED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=N)C3=C(C2=O)C=CC=C3O |
Origin of Product |
United States |
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